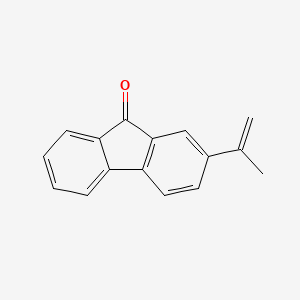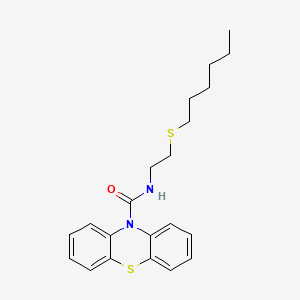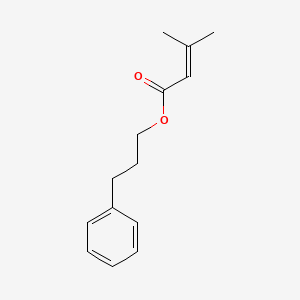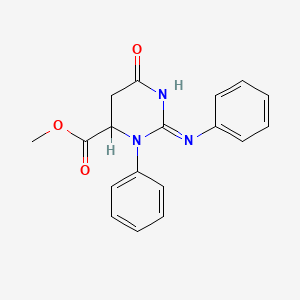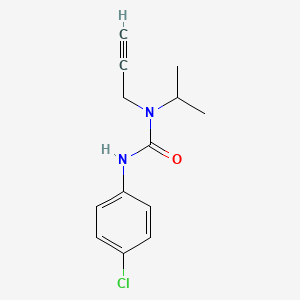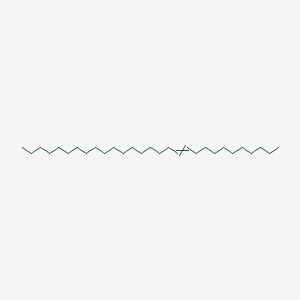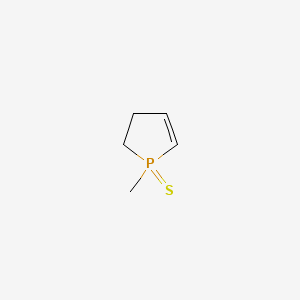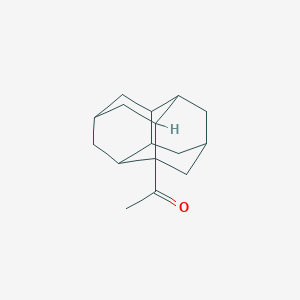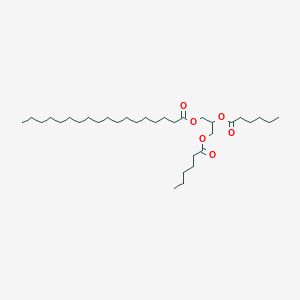
2,3-Bis(hexanoyloxy)propyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexanoyloxy)propyl octadecanoate is an ester compound derived from octadecanoic acid and hexanoic acid. It is characterized by its long-chain fatty acid structure, which makes it a significant molecule in various industrial and scientific applications. The compound’s molecular formula is C33H62O6, and it is known for its hydrophobic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexanoyloxy)propyl octadecanoate typically involves esterification reactions. One common method is the reaction of octadecanoic acid with 2,3-dihydroxypropyl hexanoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(hexanoyloxy)propyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
2,3-Bis(hexanoyloxy)propyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and drug delivery.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its hydrophobic nature and stability.
Mechanism of Action
The mechanism of action of 2,3-Bis(hexanoyloxy)propyl octadecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed by esterases, releasing octadecanoic acid and 2,3-dihydroxypropyl hexanoate, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(octanoyloxy)propyl heptadecanoate
- 2,3-Bis(octanoyloxy)propyl decanoate
- Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester
Uniqueness
Compared to similar compounds, 2,3-Bis(hexanoyloxy)propyl octadecanoate has a unique combination of long-chain fatty acids, which imparts distinct hydrophobic properties and stability. This makes it particularly useful in applications requiring durable and water-resistant materials.
Properties
CAS No. |
56149-04-3 |
|---|---|
Molecular Formula |
C33H62O6 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
2,3-di(hexanoyloxy)propyl octadecanoate |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-26-32(35)38-29-30(39-33(36)27-23-9-6-3)28-37-31(34)25-22-8-5-2/h30H,4-29H2,1-3H3 |
InChI Key |
PFUKHRZVJUFMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


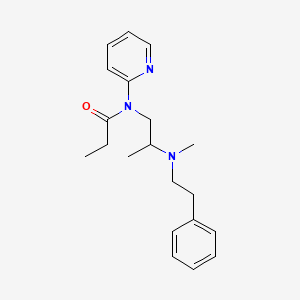
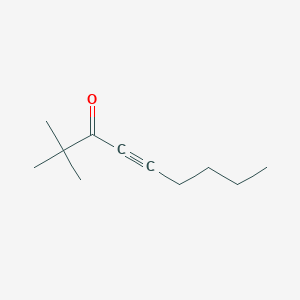
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
